molecular formula C13H16N2O2 B4195658 5-Tert-butyl-5-phenylimidazolidine-2,4-dione

5-Tert-butyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B4195658
M. Wt: 232.28 g/mol
InChI Key: RMOQJHCTXWYNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of tert-butyl and phenyl substituents on the imidazolidinedione ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with tert-butyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidinedione ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones, hydroxylated derivatives, and other functionalized imidazolidine compounds .

Scientific Research Applications

5-Tert-butyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a phenyl group.

    5-phenylimidazolidine-2,4-dione: Lacks the tert-butyl group.

    5-tert-butylimidazolidine-2,4-dione: Lacks the phenyl group.

Uniqueness

5-Tert-butyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both tert-butyl and phenyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it more versatile and effective in various applications compared to its similar compounds .

Properties

IUPAC Name

5-tert-butyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-12(2,3)13(9-7-5-4-6-8-9)10(16)14-11(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOQJHCTXWYNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 3
5-Tert-butyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 4
5-Tert-butyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-Tert-butyl-5-phenylimidazolidine-2,4-dione
Reactant of Route 6
5-Tert-butyl-5-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.